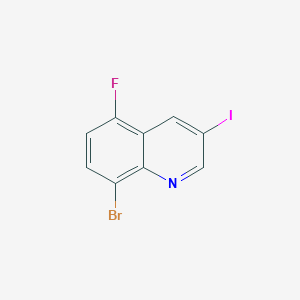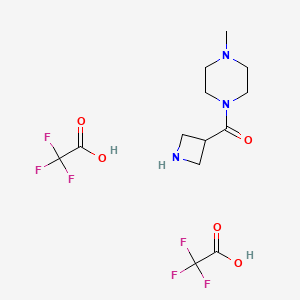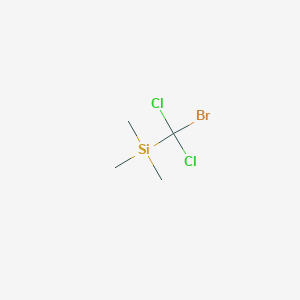
(Bromodichloromethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Bromodichloromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9BrCl2Si. This compound is characterized by the presence of a bromodichloromethyl group attached to a trimethylsilane moiety. It is commonly used in organic synthesis due to its reactivity and ability to introduce bromodichloromethyl groups into various substrates.
準備方法
Synthetic Routes and Reaction Conditions
(Bromodichloromethyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with bromodichloromethane in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(Bromodichloromethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodichloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction reactions can produce different silane derivatives.
科学的研究の応用
(Bromodichloromethyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromodichloromethyl groups into various substrates.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of fine chemicals and other industrial products.
作用機序
The mechanism of action of (Bromodichloromethyl)trimethylsilane involves the reactivity of the bromodichloromethyl group. This group can undergo various chemical transformations, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Trimethylchlorosilane: Similar in structure but lacks the bromodichloromethyl group.
Bromotrimethylsilane: Contains a bromine atom instead of the bromodichloromethyl group.
Chlorotrimethylsilane: Contains a chlorine atom instead of the bromodichloromethyl group.
Uniqueness
(Bromodichloromethyl)trimethylsilane is unique due to the presence of the bromodichloromethyl group, which imparts distinct reactivity and allows for the introduction of this functional group into various substrates. This makes it a valuable reagent in organic synthesis and other applications.
特性
IUPAC Name |
[bromo(dichloro)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLQCRWESHHIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)
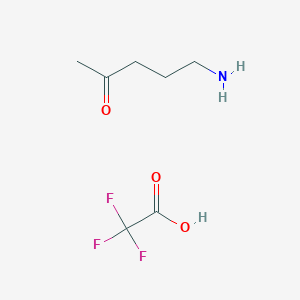
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)
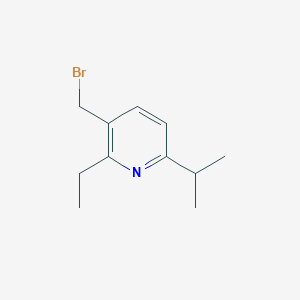

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)
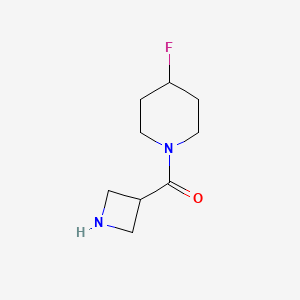
![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)
